molecular formula C15H16BrN3OS B2481087 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392243-78-6

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Katalognummer: B2481087
CAS-Nummer: 392243-78-6
Molekulargewicht: 366.28
InChI-Schlüssel: NDFKSVPOPLCDGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate is then cyclized using cyclohexanecarboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the replication of bacterial or cancer cells by interfering with DNA synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromophenyl)-5-(4-{[(4-methoxyphenyl)methylidene]amino}phenyl)-1,3,4-thiadiazol-2-amine
  • N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
  • N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity, while the cyclohexanecarboxamide moiety contributes to its stability and solubility .

Biologische Aktivität

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its pharmacological versatility. The presence of the 4-bromophenyl group enhances its biological activity through electronic effects and steric factors. The cyclohexanecarboxamide structure contributes to the compound's lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. The cytotoxicity of this compound was evaluated against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)0.2
HeLa (Cervical)4.2
SK-MEL-24.27

The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that substituents on the thiadiazole ring play a crucial role in enhancing anticancer activity.

Antibacterial Activity

The antibacterial potential of this compound was assessed using the agar well diffusion method against various pathogenic bacteria.

Table 2: Antibacterial Activity Data

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus33.26 ± 4.73
Bacillus subtilis36.44 ± 4.05
Escherichia coliNo activity

The compound exhibited strong antibacterial effects against Gram-positive bacteria but showed limited activity against Gram-negative strains like E. coli. This selective activity highlights the potential for developing targeted antibacterial agents from this class of compounds.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the COX-2 enzyme selectively in murine macrophage cell lines.

Table 3: Anti-inflammatory Activity Data

CompoundCOX-2 Inhibition (%)Reference
This compoundSignificant Inhibition

The anti-inflammatory properties are attributed to the thiadiazole scaffold's ability to modulate inflammatory pathways effectively.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives showed that modifications at the C-5 position significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with some derivatives achieving IC50 values as low as 0.28 µg/mL .
  • Antibacterial Screening : A comparative analysis of various thiadiazole derivatives revealed that compounds similar to this compound exhibited superior antibacterial activity against Staph. aureus compared to standard antibiotics like Ciprofloxacin .

Eigenschaften

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKSVPOPLCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.